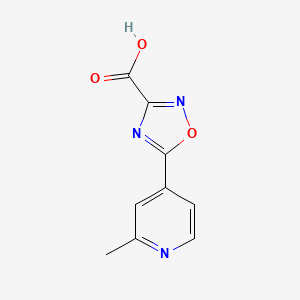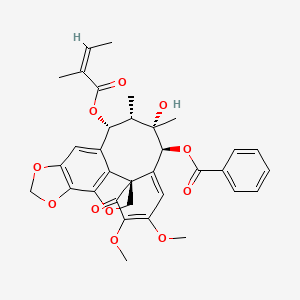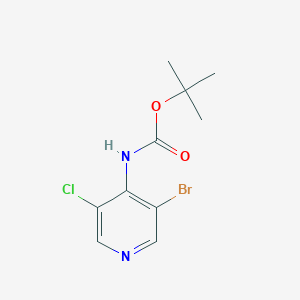
tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate typically involves the reaction of 3-bromo-5-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions:
Substitution Reactions: tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Deprotected Products: Removal of the tert-butyl group yields the corresponding amine.
科学的研究の応用
Chemistry:
Biology:
Medicine:
- Investigated for potential therapeutic applications, particularly in the design of enzyme inhibitors and receptor modulators .
Industry:
作用機序
The mechanism of action of tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate largely depends on its application. In medicinal chemistry, it may act as a prodrug, where the carbamate group is cleaved in vivo to release the active drug. The molecular targets and pathways involved can vary but often include enzymes or receptors that the active drug interacts with .
類似化合物との比較
- tert-Butyl (4-bromo-3-chloropyridin-2-yl)carbamate
- tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate
Comparison:
- tert-Butyl (3-bromo-5-chloropyridin-4-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets .
- Other similar compounds may have different substitution patterns or functional groups, leading to variations in their chemical and biological properties .
特性
分子式 |
C10H12BrClN2O2 |
|---|---|
分子量 |
307.57 g/mol |
IUPAC名 |
tert-butyl N-(3-bromo-5-chloropyridin-4-yl)carbamate |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-6(11)4-13-5-7(8)12/h4-5H,1-3H3,(H,13,14,15) |
InChIキー |
DORABQDENCTVOJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15241263.png)
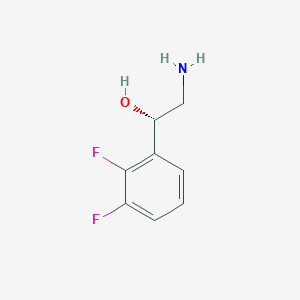
![3-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B15241283.png)
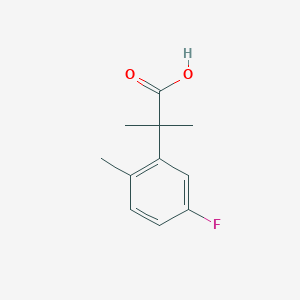
![7-Nitroimidazo[4,5-c]-pyridin-2-one](/img/structure/B15241291.png)
![4-[(2-Methylpentan-3-yl)amino]butan-2-ol](/img/structure/B15241300.png)
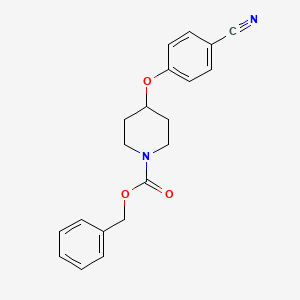
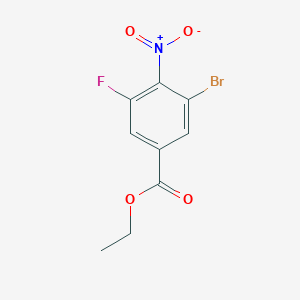
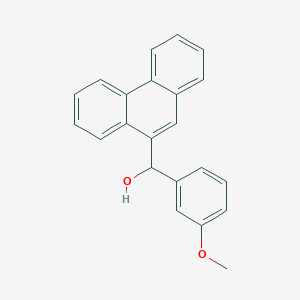
![tert-Butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B15241329.png)
![1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B15241331.png)
